molecular formula C14H11N3S B6307032 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 82619-69-0

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6307032
CAS No.: 82619-69-0
M. Wt: 253.32 g/mol
InChI Key: LMBJCPVEQLYVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and oncology research, supplied strictly for Research Use Only. This 4,6-diarylpyrimidin-2-amine derivative is a key intermediate in pharmaceutical development, particularly for investigating novel anticancer chemotherapeutic agents . Compounds within this structural class have demonstrated a promising mechanism of action as inhibitors of key protein kinases, such as Aurora Kinase A (AURKA) . Inhibition of AURKA disrupts mitotic events, leading to the accumulation of cancer cells in the G2/M phase of the cell cycle and the subsequent induction of caspase-mediated apoptotic cell death, as observed in studies on human colon cancer cells . Furthermore, molecular docking studies suggest that related diarylpyrimidine derivatives exhibit high binding affinity towards other critical oncology targets, including phosphoinositide 3-kinase gamma (PIK3γ), and may display dual inhibitory activity against PI3K and tubulin . This makes them promising candidates for the development of next-generation microtubule-targeting agents. The structure-activity relationship (SAR) for this compound family indicates that hydrophobic substituents can increase biological activity . Researchers utilize this compound in biochemical assays, cell cycle analysis, and the synthesis of more complex molecules for evaluating potent anticancer properties . This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-14-16-11(10-5-2-1-3-6-10)9-12(17-14)13-7-4-8-18-13/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBJCPVEQLYVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Pyrimidine Scaffold Research in Chemical Sciences

Contextualization of the 2-Aminopyrimidine (B69317) Core in Contemporary Research

The 2-aminopyrimidine unit is a privileged pharmacophore in modern drug discovery. mdpi.comijpsjournal.com It is a fundamental building block in numerous medications, valued for its ability to form key hydrogen bond interactions with biological targets. nih.gov This structural motif is present in a variety of approved drugs, including several notable anticancer agents, underscoring its therapeutic relevance. mdpi.com

Researchers actively investigate 2-aminopyrimidine derivatives for a wide spectrum of biological activities, such as:

Anticancer mdpi.com

Antimicrobial ijpsjournal.com

Anti-inflammatory researchgate.net

Antiviral mdpi.com

Antidiabetic ijpsjournal.com

The versatility of the 2-aminopyrimidine core also makes it a valuable starting material for the synthesis of more complex fused heterocyclic systems, further expanding its utility in chemical research. mdpi.com

Significance of Thiophene (B33073) and Phenyl Moieties in Molecular Design

The molecular architecture of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is further defined by the presence of thiophene and phenyl substituents. Both moieties are of profound importance in molecular design and medicinal chemistry.

Thiophene Moiety: The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key component in many pharmaceuticals. nih.govnih.gov It is often considered a bioisostere of the benzene (B151609) ring, meaning it can replace a phenyl group in a molecule while maintaining or improving biological activity. researchgate.net The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding and other non-covalent forces. nih.gov Thiophene derivatives have demonstrated a vast array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netcognizancejournal.com

Phenyl Moiety: The phenyl group, derived from benzene, is fundamental in organic chemistry and drug design. wisdomlib.orgyoutube.com Its inclusion in a molecular structure significantly impacts key physicochemical properties such as lipophilicity, solubility, and stability. wisdomlib.org The aromatic nature of the phenyl ring allows for pi-pi stacking interactions with biological targets, which can be crucial for binding affinity. youtube.com Furthermore, the phenyl ring serves as a versatile scaffold that can be readily functionalized to modulate a compound's activity and pharmacokinetic profile. wisdomlib.org

Rationale for Investigating this compound within Academic Frameworks

The rationale for the academic investigation of this compound stems directly from the established importance of its constituent parts. The molecule represents a hybrid structure that combines three pharmacologically significant motifs: the 2-aminopyrimidine core, the thiophene ring, and the phenyl group.

The synthesis of related compounds, such as 4,6-disubstituted pyrimidin-2-amines, is well-documented in scientific literature, often involving the condensation of a chalcone-like precursor with guanidine (B92328). researchgate.netresearchgate.net By analogy, this compound would likely be synthesized from a precursor such as 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one.

The academic interest in this specific compound is driven by the potential for synergistic or novel biological activities arising from the combination of its structural components. Research on analogous structures provides a strong basis for postulating its potential in various therapeutic areas. For instance, studies on similar thiophene-pyrimidine derivatives have explored their potential as antitumor candidates. nih.govrsc.org The unique spatial arrangement of the phenyl and thiophene rings around the central pyrimidine (B1678525) core presents a compelling target for structure-activity relationship (SAR) studies.

Below is a table summarizing the key structural components and their established significance, which collectively form the basis for investigating the title compound.

ComponentClassSignificance in Molecular Design
2-Aminopyrimidine Heterocyclic CorePrivileged pharmacophore, key for hydrogen bonding, present in numerous approved drugs. mdpi.comijpsjournal.com
Thiophene Aromatic MoietyBioisostere of benzene, enhances receptor interactions, found in a wide range of therapeutic agents. nih.govresearchgate.net
Phenyl Aromatic MoietyInfluences lipophilicity and stability, allows for pi-pi stacking interactions, versatile scaffold for modification. wisdomlib.orgyoutube.com

The exploration of this compound is therefore a logical progression in the field of medicinal chemistry, aiming to discover new chemical entities with potentially valuable biological properties.

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Phenyl 6 Thiophen 2 Yl Pyrimidin 2 Amine

Historical Development of 2-Aminopyrimidine (B69317) Synthesis Relevant to the Compound

The 2-aminopyrimidine core is a foundational scaffold in numerous biologically active molecules. ijpsjournal.com Historically, the most prevalent and enduring method for its synthesis is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328). researchgate.net This approach, dating back to the early 20th century, provides a straightforward route to a wide array of substituted 2-aminopyrimidines.

In the context of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine, this classical approach would theoretically involve the reaction of 1-phenyl-3-(thiophen-2-yl)propane-1,3-dione with guanidine. The reaction proceeds via a cyclocondensation mechanism, where the guanidine acts as the N-C-N building block, reacting with the two carbonyl groups of the diketone to form the six-membered pyrimidine (B1678525) ring. The general applicability of this method has made it a cornerstone in the synthesis of diverse pyrimidine derivatives for decades. arabjchem.orgresearchgate.net

Contemporary Synthetic Routes to this compound

Modern organic synthesis has introduced more sophisticated and versatile methods for the construction of highly functionalized pyrimidine rings. These contemporary routes offer improvements in terms of efficiency, substrate scope, and the ability to introduce specific substituents with high control.

Cyclocondensation Approaches

The classical cyclocondensation reaction remains a highly relevant and widely used method. A common variation for synthesizing 4,6-disubstituted 2-aminopyrimidines involves the reaction of an α,β-unsaturated ketone, also known as a chalcone (B49325), with guanidine hydrochloride. arabjchem.orgresearchgate.net For the synthesis of this compound, the required precursor would be (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one. This chalcone can be readily prepared via a Claisen-Schmidt condensation of benzaldehyde (B42025) and 2-acetylthiophene. The subsequent reaction with guanidine in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, and a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), would yield the target compound. arabjchem.orgresearchgate.net

Reactant 1Reactant 2ConditionsProduct
(E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-oneGuanidine HydrochlorideBase (e.g., NaOH), Solvent (e.g., Ethanol), RefluxThis compound

Palladium-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including pyrimidines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org For the synthesis of this compound, a plausible strategy would involve a pre-formed 2-aminopyrimidine core bearing leaving groups, such as chlorine or bromine atoms, at the 4 and 6 positions.

A dihalogenated precursor like 2-amino-4,6-dichloropyrimidine (B145751) could undergo sequential Suzuki or Stille cross-coupling reactions. mdpi.com For instance, a selective Suzuki coupling with phenylboronic acid at one position, followed by a second Suzuki coupling with thiophene-2-boronic acid at the other, would afford the desired product. The regioselectivity of these sequential couplings can often be controlled by varying the reaction conditions or the catalyst system.

Pyrimidine PrecursorCoupling Partner 1Coupling Partner 2Catalyst
2-Amino-4,6-dichloropyrimidinePhenylboronic acidThiophene-2-boronic acidPd(PPh₃)₄ or similar

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com MCRs are particularly attractive for their atom economy, operational simplicity, and the ability to generate diverse molecular libraries. acs.org

A potential MCR approach for the synthesis of this compound could involve the reaction of benzaldehyde, 2-acetylthiophene, and guanidine in the presence of a suitable catalyst and oxidizing agent. While a specific MCR for this exact molecule is not widely documented, general MCRs for 2-aminopyrimidine synthesis exist and could be adapted. rsc.orgmdpi.com

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rasayanjournal.co.innih.gov In the context of synthesizing this compound, several green chemistry approaches can be considered. These include the use of safer and more environmentally benign solvents, the development of catalyst-free and solvent-free reaction conditions, and the application of energy-efficient techniques like microwave or ultrasound irradiation. rasayanjournal.co.inbenthamdirect.com

For instance, the classical cyclocondensation reaction can be optimized by using a greener solvent or by performing the reaction under solvent-free conditions with microwave assistance, which can significantly reduce reaction times and energy consumption. ingentaconnect.com The development of recyclable catalysts for cross-coupling reactions also aligns with green chemistry principles. benthamdirect.com

Regioselective and Stereoselective Synthesis Considerations

For a molecule like this compound, which is achiral, stereoselectivity is not a concern in the synthesis of the final product. However, regioselectivity is a critical aspect, particularly in methods involving the sequential functionalization of a pyrimidine ring or in certain MCRs.

In the case of sequential palladium-catalyzed cross-coupling reactions on a 2-amino-4,6-dihalopyrimidine, the regioselectivity of the first and second coupling steps is paramount to ensure the correct placement of the phenyl and thiophenyl groups. The relative reactivity of the two halogenated positions can sometimes be exploited to achieve selective mono-arylation or mono-heteroarylation.

In cyclocondensation reactions starting from an unsymmetrical 1,3-dicarbonyl compound, there is the potential for the formation of regioisomers. However, the reaction of a chalcone with guanidine to form a 4,6-disubstituted 2-aminopyrimidine is generally regioselective, with the substitution pattern being dictated by the structure of the chalcone precursor.

Post-Synthetic Modification and Derivatization Strategies

The chemical architecture of this compound offers three primary sites for derivatization: the exocyclic 2-amino group, the C-H bonds on the phenyl and thiophene (B33073) rings, and the pyrimidine ring itself, which can participate in annulation reactions. These sites allow for systematic structural modifications to explore and optimize the molecule's properties.

Amine Group Functionalization

The primary amino group at the C2-position of the pyrimidine ring is a key nucleophilic center, enabling a variety of functionalization reactions. These modifications can significantly alter the compound's physicochemical properties, such as polarity, hydrogen bonding capability, and steric profile.

Acylation and Sulfonylation: The 2-amino group can be readily acylated to form amide derivatives. Standard acylation conditions, such as reacting the parent amine with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine, yield the corresponding N-acylpyrimidines. The reactivity can be modulated by the choice of base; stronger bases may lead to diacylation under certain conditions. nih.gov Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamide derivatives.

Alkylation: N-alkylation of the amino group can be achieved through several methods. Reductive amination, involving the condensation with an aldehyde to form a Schiff base intermediate, followed by reduction with an agent like sodium borohydride (B1222165) or formic acid, is a common method for producing secondary amines. nih.gov Direct alkylation with alkyl halides is also possible, though it may sometimes lead to mixtures of mono- and di-alkylated products or even alkylation on a ring nitrogen, requiring careful control of reaction conditions.

Schiff Base Formation: The primary amine readily undergoes condensation with a wide range of aromatic and aliphatic aldehydes to form the corresponding imines, also known as Schiff bases. nih.govijpsonline.comgoogle.com This reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid) and proceeds with high efficiency, often under mild conditions. rsc.org These imine derivatives can serve as intermediates for further reactions or as final compounds themselves.

Urea (B33335) and Thiourea Derivatives: The synthesis of urea derivatives is achieved by reacting the amino group with isocyanates. Alternatively, isocyanates can be generated in situ from carboxylic acids via the Curtius rearrangement. Thioureas are synthesized analogously using isothiocyanates. These reactions introduce a (thio)carbamoyl moiety, which can act as a potent hydrogen bond donor and acceptor.

Table 1: Representative Amine Group Functionalization Reactions

Derivative Type Reagent Example Product Structure Moiety Typical Conditions
Amide Acetyl Chloride -NH-C(O)CH₃ Base (e.g., Pyridine), CH₂Cl₂
Sulfonamide Tosyl Chloride -NH-SO₂-C₆H₄-CH₃ Base (e.g., Triethylamine), THF
Secondary Amine Benzaldehyde, then NaBH₄ -NH-CH₂-C₆H₅ Methanol, rt
Schiff Base 4-Methoxybenzaldehyde -N=CH-C₆H₄-OCH₃ Ethanol, cat. Acetic Acid, reflux
Urea Phenyl Isocyanate -NH-C(O)NH-C₆H₅ Aprotic solvent (e.g., THF)
Thiourea Allyl Isothiocyanate -NH-C(S)NH-CH₂CH=CH₂ Ethanol, reflux

Halogenation and Subsequent Cross-Coupling Reactions on Phenyl and Thiophene Rings

Introducing halogen atoms onto the phenyl and thiophene rings serves as a critical step for further diversification, creating synthetic handles for various palladium-catalyzed cross-coupling reactions. This strategy allows for the attachment of a wide range of new substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

Regioselective Halogenation: The thiophene ring is significantly more activated towards electrophilic aromatic substitution than the phenyl ring. rsc.org Halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) is expected to occur preferentially on the thiophene ring, primarily at the C5-position, which is the most nucleophilic site. Halogenation of the less reactive phenyl ring typically requires harsher conditions, such as the use of a Lewis acid catalyst (e.g., FeBr₃ with Br₂) or a strong Brønsted acid solvent. x-chemrx.comnih.gov Substitution is anticipated at the para-position of the phenyl ring due to steric hindrance at the ortho-positions.

Palladium-Catalyzed Cross-Coupling Reactions: Once halogenated, the derivatives of this compound become versatile substrates for C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halo-derivative with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce new aryl or vinyl groups. Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or K₃PO₄. acs.orgresearchgate.netmdpi.com

Heck-Mizoroki Reaction: This coupling involves the reaction of the aryl halide with an alkene to form a substituted alkene. mdpi.com A palladium catalyst and a base are required, and the reaction is highly stereoselective. nih.gov

Sonogashira Coupling: Terminal alkynes are coupled with the aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst (typically CuI) to synthesize aryl-alkyne structures. x-chemrx.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl halide with a primary or secondary amine. nih.govgoogle.commanchester.ac.uk This reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

Table 2: Overview of Cross-Coupling Reactions on Halogenated Intermediates

Reaction Name Coupling Partner Product Linkage Typical Catalyst System
Suzuki-Miyaura Ar'-B(OH)₂ Ar-Ar' Pd(PPh₃)₄, K₂CO₃
Heck-Mizoroki Alkene (R-CH=CH₂) Ar-CH=CH-R Pd(OAc)₂, PPh₃, Et₃N
Sonogashira Alkyne (R-C≡CH) Ar-C≡C-R PdCl₂(PPh₃)₂, CuI, Base
Buchwald-Hartwig Amine (R₂NH) Ar-NR₂ Pd₂(dba)₃, Ligand, NaOtBu

Heterocyclic Annulation Reactions

Heterocyclic annulation involves the construction of a new ring fused to the existing pyrimidine core, leading to more complex polycyclic systems. The 2-aminopyrimidine moiety is an excellent precursor for such transformations, typically involving the exocyclic amino group and one of the pyrimidine ring nitrogens (N1).

Synthesis of Imidazo[1,2-a]pyrimidines: This is one of the most common annulation reactions for 2-aminopyrimidines. The reaction with α-haloketones (e.g., 2-bromoacetophenone (B140003) derivatives) in a reaction analogous to the Chichibabin synthesis, results in the formation of a five-membered imidazole (B134444) ring fused to the pyrimidine core. nih.govgoogle.commanchester.ac.uk This cyclization proceeds via initial N-alkylation of the ring nitrogen followed by intramolecular condensation with the exocyclic amino group.

Synthesis of Pyrimido[1,2-a]pyrimidines: A second six-membered ring can be fused to the pyrimidine scaffold. A well-established method is the three-component reaction of 2-aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or diethyl malonate. nih.govnih.gov This condensation reaction builds the new pyrimidine ring in a single step, often facilitated by microwave irradiation. Another approach involves the reaction of the 2-aminopyrimidine with diethyl ethoxymethylenemalonate (EMME), which leads to a cyclized product after initial vinylogous substitution. ijpsonline.com

Synthesis of nih.govijpsonline.comnih.govTriazolo[1,5-a]pyrimidines: The construction of a fused triazole ring can be achieved through several routes. One common strategy involves the conversion of the 2-aminopyrimidine into a pyrimidin-2-yl-amidine, which can then undergo oxidative N-N bond formation to yield the triazole ring. nih.gov Another approach involves reacting the aminopyrimidine with reagents that provide the remaining N-N-C fragment of the triazole ring, followed by cyclization.

Table 3: Common Annulation Reactions for 2-Aminopyrimidines

Fused Heterocycle Reagent Type General Reaction
Imidazo[1,2-a]pyrimidine α-Haloketone Cyclocondensation
Pyrimido[1,2-a]pyrimidine Aldehyde + Active Methylene Cmpd. Three-component condensation
nih.govijpsonline.comnih.govTriazolo[1,5-a]pyrimidine Hydrazonoyl Halides or similar Cyclocondensation

Design and Synthesis of Prodrug Analogs (Conceptual Research)

Prodrug design is a crucial strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, low permeability, or rapid metabolism. For a molecule like this compound, the primary amino group is an ideal handle for creating bioreversible derivatives. nih.gov The goal is to mask the amine with a promoiety that is cleaved in vivo by enzymatic or chemical means to release the active parent drug.

Amide and Carbamate (B1207046) Prodrugs: One of the most common prodrug strategies for amines is the formation of amides or carbamates. researchgate.net

Amide Prodrugs: Acylation with amino acids can enhance water solubility and potentially target amino acid transporters. researchgate.net The resulting amide bond can be designed for cleavage by peptidases or amidases.

Carbamate Prodrugs: Carbamates are formed by reacting the amine with a chloroformate or by other methods. nih.govnih.gov They are generally more labile than amides and can be hydrolyzed by esterases in vivo. Linking the amine via a carbamate to a solubilizing group like a sugar or a phosphate (B84403) can dramatically increase aqueous solubility.

Phosphoramidate Prodrugs: Phosphoramidates are another important class of prodrugs for amines. nih.gov In this approach, the amino group forms a P-N bond with a phosphate derivative. These prodrugs, often utilized in the ProTide™ technology for nucleoside analogues, can improve cell permeability and are designed to be enzymatically cleaved inside the cell to release the active amine and a phosphate byproduct.

Mannich Base Prodrugs: The formation of N-Mannich bases by reacting the amine with formaldehyde (B43269) and a secondary amine or an amide is another strategy. nih.gov These prodrugs can exhibit increased lipophilicity or, depending on the chosen components, improved water solubility. They are typically labile and revert to the parent amine under physiological conditions.

The selection of a specific prodrug strategy would depend on the particular pharmacokinetic barrier that needs to be addressed, such as improving oral bioavailability, increasing solubility for intravenous formulation, or achieving targeted delivery.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework, as well as their spatial relationships, can be assembled.

1D NMR (¹H, ¹³C) Data Analysis

The ¹H NMR spectrum of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is expected to reveal distinct signals corresponding to the protons of the phenyl, thiophene (B33073), and pyrimidine (B1678525) rings, as well as the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons of the phenyl and thiophene rings would typically resonate in the downfield region (approximately 7.0-8.5 ppm). The pyrimidine ring proton would also appear in this aromatic region. The amine (-NH₂) protons are expected to show a broader signal, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The carbon atoms of the aromatic rings (phenyl, thiophene, and pyrimidine) will resonate at lower field (typically 110-170 ppm) due to their sp² hybridization and participation in aromatic systems. The specific chemical shifts will be influenced by the substituent effects of the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H (ortho)7.8 - 8.2Doublet
Phenyl-H (meta, para)7.3 - 7.6Multiplet
Thiophene-H7.0 - 7.8Multiplet
Pyrimidine-H6.8 - 7.2Singlet
Amine-NH₂5.0 - 6.0Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Carbon Assignment Predicted Chemical Shift (ppm)
Pyrimidine-C (substituted)160 - 170
Phenyl-C (substituted)135 - 145
Thiophene-C (substituted)140 - 150
Aromatic C-H110 - 135
Pyrimidine-C (unsubstituted)100 - 110

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides initial information, 2D NMR experiments are crucial for establishing definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds. This would be instrumental in assigning the protons within the phenyl and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for mapping long-range (typically 2-3 bonds) ¹H-¹³C correlations. This experiment is vital for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the phenyl and thiophene rings to the central pyrimidine core.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound by comparing the experimentally measured mass with the calculated masses of possible elemental compositions. The expected molecular formula is C₁₄H₁₁N₃S.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different ring systems. For this compound, characteristic fragmentation would likely involve the loss of the amine group, and cleavages at the bonds connecting the phenyl and thiophene rings to the pyrimidine core.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment Predicted m/z Possible Neutral Loss
[M - NH₂]⁺M - 16Loss of amine radical
[Phenyl-C≡N]⁺103Cleavage of phenyl group
[Thiophenyl-C≡N]⁺109Cleavage of thiophenyl group
[C₄H₃S]⁺83Thiophene cation
[C₆H₅]⁺77Phenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, allowing for the identification of functional groups.

For this compound, key vibrational bands would include:

N-H stretching: The amine group will exhibit characteristic stretches in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the double bonds within the pyrimidine, phenyl, and thiophene rings will appear in the 1400-1650 cm⁻¹ region.

C-S stretching: The thiophene ring should show a characteristic C-S stretching vibration, although it may be weak.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings will be present in the fingerprint region (below 1000 cm⁻¹).

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
N-H Stretch (amine)3300 - 3500IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
C=N/C=C Stretch (aromatic)1400 - 1650IR, Raman
C-S Stretch (thiophene)600 - 800Raman (stronger)
Aromatic C-H Bend700 - 900IR (stronger)

Computational and Theoretical Investigations of 4 Phenyl 6 Thiophen 2 Yl Pyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and intermolecular interactions of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jchemrev.complu.mx A key aspect of this analysis involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be distributed over the electron-rich thiophene (B33073) and phenyl rings, as well as the amino group, which can act as electron donors. Conversely, the LUMO is expected to be localized on the electron-deficient pyrimidine (B1678525) ring. The specific energy values would be determined by the level of theory and basis set used in the DFT calculations, such as B3LYP/6-311+G(d,p). jchemrev.com

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.89

Note: These values are illustrative and would be determined by specific DFT calculations.

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. youtube.com It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the ESP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons. The amino group's hydrogen atoms would exhibit a positive potential. This information is invaluable for understanding how the molecule might interact with other molecules, including biological targets like proteins. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. NBO analysis can quantify the stabilization energies associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. uni-muenchen.de These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity. researchgate.netsemanticscholar.org

For this compound, NBO analysis would reveal the nature of the bonds within the phenyl, thiophene, and pyrimidine rings. It would also highlight the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the aromatic systems. The analysis can quantify the strength of these interactions in terms of stabilization energy, E(2). For instance, significant delocalization would be expected from the p-type lone pair of the amino nitrogen into the pyrimidine ring's π* anti-bonding orbitals.

Table 2: Illustrative NBO Analysis for Key Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N-amino π* (C-N) pyrimidine 25.8
π (C=C) phenyl π* (C=C) phenyl 18.2

Note: E(2) represents the stabilization energy. These values are hypothetical examples.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules.

Molecular Docking and Ligand-Protein Interaction Studies (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Conceptually, docking studies with this compound would involve placing the molecule into the binding site of a target protein and evaluating the potential binding modes. The scoring functions used in docking algorithms would assess the steric and electrostatic complementarity between the ligand and the protein. The results would highlight key interactions, such as hydrogen bonds between the amino group or pyrimidine nitrogens and protein residues, and π-π stacking interactions between the aromatic rings of the ligand and aromatic residues in the protein's binding pocket.

Predicting the binding affinity of a ligand to a protein is a central goal of molecular docking and more advanced computational methods. Various methodologies are employed to estimate the strength of this interaction, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Scoring functions within docking programs provide a rapid estimation of binding affinity. More rigorous, but computationally expensive, methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model. Electrostatics-driven methods have also been developed to prioritize molecules based on the energy cost of ligand replacement in the binding site. nih.gov For this compound, these methods could be used to rank its potential binding affinity against a panel of protein targets, thereby guiding experimental studies.

Table 3: List of Compounds Mentioned

Compound Name

Identification of Key Interaction Motifs (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The biological activity of a molecule is often dictated by its ability to form specific non-covalent interactions with its target receptor. In the case of this compound, its structural architecture, featuring aromatic rings and heteroatoms, facilitates several key interaction motifs. These interactions are crucial for its binding affinity and selectivity towards a biological target. The primary interaction types predicted for this compound are hydrogen bonding and pi-pi stacking.

Hydrogen Bonding: The 2-amino group on the pyrimidine ring is a primary site for hydrogen bonding, capable of acting as a hydrogen bond donor. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. These interactions are fundamental in the recognition and binding of ligands to the active sites of proteins and enzymes. In a related crystal structure analysis of a 2-amino-4-(thiophen-2-yl)pyridine derivative, molecules were observed to be connected by N—H⋯N hydrogen bonds, forming dimers and contributing significantly to the crystal's cohesion. nih.gov This highlights the strong propensity of the amino group and ring nitrogens in such heterocyclic systems to engage in hydrogen bonding.

The table below summarizes the potential interaction motifs for this compound based on its structural components.

Structural Feature Potential Interaction Type Role in Interaction
2-Amino Group (-NH₂)Hydrogen BondingDonor
Pyrimidine Ring NitrogensHydrogen BondingAcceptor
Phenyl RingPi-Pi Stacking, Hydrophobic InteractionsElectron-rich system
Thiophene RingPi-Pi Stacking, Hydrophobic InteractionsElectron-rich system
Pyrimidine RingPi-Pi StackingElectron-rich system

QSAR/QSPR Modeling (Theoretical Foundations and Methodologies)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used extensively in medicinal chemistry and drug design. tandfonline.comnih.gov These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). tandfonline.com The fundamental principle is that the variations in the biological activity or properties of a group of molecules are dependent on the changes in their molecular structure. tandfonline.com

Theoretical Foundations: A QSAR/QSPR model is essentially an algorithm that links molecular descriptors (numerical representations of a molecule's structure) to an observed activity or property. tandfonline.com The development of a robust model requires three key components:

A dataset of compounds with experimentally measured biological activities or properties. tandfonline.com

A set of molecular descriptors that numerically characterize the structural, physicochemical, and electronic features of the molecules. tandfonline.com

A statistical method to create the mathematical relationship between the descriptors and the activity/property. tandfonline.com

Methodologies: The process begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov Due to the large number of potential descriptors, feature selection techniques are often employed to identify the most relevant ones that significantly influence the activity. tandfonline.com

Once the relevant descriptors are selected, a mathematical model is built using statistical techniques. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity) and a set of independent variables (descriptors).

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain, capable of modeling intricate relationships between structure and activity.

The predictive power and robustness of the generated model are then rigorously validated using various statistical metrics and validation sets. tandfonline.com

The table below illustrates the types of molecular descriptors frequently used in QSAR/QSPR studies of heterocyclic compounds. nih.govresearchgate.net

Descriptor Category Examples Information Encoded
Constitutional Molecular Weight, Atom Count, Rotatable Bond CountBasic molecular composition and size
Topological Connectivity Indices, Shape IndicesAtom connectivity and molecular branching
Geometrical (3D) Molecular Surface Area, Molecular VolumeThree-dimensional size and shape of the molecule
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesElectron distribution and reactivity
Physicochemical LogP (Lipophilicity), Polar Surface Area (PSA)Solubility and membrane permeability characteristics

Pharmacophore Modeling and Virtual Screening (Conceptual Research)

Pharmacophore modeling and virtual screening are powerful computational strategies that accelerate the identification of new drug candidates. researchgate.netcomputabio.com These techniques are central to the early stages of the drug discovery process, allowing researchers to efficiently screen vast chemical libraries to find molecules with a high likelihood of being active against a specific biological target. researchgate.netmdpi.com

Pharmacophore Modeling: A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response." researchgate.net In simpler terms, it is a three-dimensional arrangement of abstract chemical features that represents the essential interactions between a ligand and its receptor. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

Pharmacophore models can be generated using two primary approaches:

Ligand-Based: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features responsible for their activity. researchgate.net

Structure-Based: When the 3D structure of the protein-ligand complex is available, a pharmacophore model can be derived directly from the key interactions observed in the binding site. researchgate.net

Virtual Screening: Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. mdpi.com The screening software identifies molecules from the library that can map their chemical features onto the pharmacophore model. computabio.com The molecules that successfully match the pharmacophore query are considered "hits" and are prioritized for further investigation, such as molecular docking studies or experimental testing. mdpi.com This approach significantly enriches the proportion of active compounds in the set selected for biological screening compared to random selection, thereby saving considerable time and resources. mdpi.com

The table below outlines the conceptual steps involved in a pharmacophore-based virtual screening campaign.

Step Description Objective
1. Target Selection & Information Gathering Identify a biological target and collect data on known active and inactive ligands or the target's 3D structure.Define the problem and gather necessary data for model building.
2. Pharmacophore Model Generation Create a 3D pharmacophore model using either ligand-based or structure-based methods.Develop a 3D query representing the essential ligand-receptor interactions.
3. Model Validation Test the model's ability to distinguish between known active and inactive compounds.Ensure the model is statistically robust and has predictive power.
4. Database Preparation Select and prepare a large library of chemical compounds for screening (e.g., generating 3D conformations).Create a searchable database of potential drug candidates.
5. Virtual Screening Use the validated pharmacophore model as a filter to search the prepared compound database.Identify molecules ("hits") from the library that match the pharmacophore query.
6. Hit Prioritization & Follow-up Rank the hits based on their fit to the model and apply further computational filters (e.g., molecular docking, ADMET prediction).Select the most promising candidates for experimental validation.

Chemical Reactivity and Mechanistic Organic Transformations of 4 Phenyl 6 Thiophen 2 Yl Pyrimidin 2 Amine

Electrophilic Aromatic Substitution on Phenyl and Thiophene (B33073) Rings

The phenyl and thiophene rings of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine are the primary sites for electrophilic aromatic substitution. The pyrimidine (B1678525) ring, being electron-deficient, deactivates the attached phenyl and thiophene rings towards electrophilic attack. However, the 2-amino group on the pyrimidine ring is an activating group and can influence the regioselectivity of substitution.

The reactivity of the phenyl and thiophene rings towards electrophiles is influenced by the electronic nature of the pyrimidine core. The thiophene ring is generally more reactive than the phenyl ring in electrophilic substitution reactions. The probable sites of electrophilic attack on the thiophene ring are the C5' and C3' positions, with C5' being the most favored due to less steric hindrance. On the phenyl ring, the ortho and para positions are the most likely sites for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring System Predicted Major Product(s) Predicted Minor Product(s)
Phenyl 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-(2-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and may vary depending on the specific reaction conditions.

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine core of this compound is susceptible to nucleophilic attack due to its electron-deficient nature. The C4 and C6 positions are the most electrophilic and, therefore, the most likely sites for nucleophilic substitution. However, the 2-amino group is a poor leaving group, making direct displacement challenging under standard conditions.

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring would typically require activation by a strong electron-withdrawing group or the presence of a better leaving group, such as a halogen. For instance, if the pyrimidine ring were chlorinated, the resulting chloro derivative would readily undergo nucleophilic substitution. The mechanism of such reactions can be either stepwise, proceeding through a Meisenheimer complex, or concerted, depending on the nature of the nucleophile, leaving group, and solvent nih.govrsc.org. Recent studies suggest that many SNAr reactions on heterocyclic rings, including pyrimidines, are likely to be concerted nih.gov.

Oxidation-Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is not extensively documented. However, based on its structural motifs, several transformations can be anticipated. The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones under controlled conditions. Stronger oxidation may result in ring opening.

The 2-amino group can also undergo oxidation. The phenyl and pyrimidine rings are generally stable to oxidation but can be reduced under forcing conditions. Catalytic hydrogenation could potentially reduce the pyrimidine ring to a di- or tetrahydropyrimidine (B8763341) derivative.

Metal-Catalyzed Reactions Involving Pyrimidine Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While there are no specific reports on this compound, the application of reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination on similar pyrimidine derivatives is well-established nih.govresearchgate.netwikipedia.orgtandfonline.comrsc.orgresearchgate.netmdpi.comrsc.org.

For instance, if the compound were halogenated at the C4 or C6 position of the pyrimidine ring, or on the phenyl or thiophene rings, it could serve as a substrate for Suzuki coupling to introduce new aryl or alkyl groups researchgate.netmdpi.comrsc.org. Similarly, the amino group could potentially undergo N-arylation via the Buchwald-Hartwig amination, although this would likely require specific catalytic systems to overcome the inherent low reactivity of the 2-aminopyrimidine (B69317) N-H bond nih.govresearchgate.netwikipedia.orgtandfonline.comrsc.org.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Type Potential Substrate Potential Product Catalyst/Ligand System (Example)
Suzuki-Miyaura Coupling 4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-(Biphenyl-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine Pd(PPh3)4 / K2CO3

Photochemical Reactions and Photo-Reactivity Studies

The photochemical behavior of this compound has not been specifically investigated. However, the presence of multiple aromatic and heteroaromatic rings suggests a rich potential for photochemical transformations. Pyrimidine derivatives are known to undergo [2+2] photocycloaddition reactions nih.gov. The diaryl substitution pattern in this molecule also brings to mind the photocyclization reactions of diarylethenes, which can undergo reversible ring-closing reactions upon irradiation with light of specific wavelengths nih.govresearchgate.netacs.org.

It is conceivable that under UV irradiation, this compound could undergo intramolecular photocyclization between the phenyl and thiophene rings, or between one of these rings and the pyrimidine core, leading to the formation of new fused heterocyclic systems. The efficiency of such reactions would depend on the excited-state dynamics and the geometric constraints of the molecule.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Detailed mechanistic studies on the reactions of this compound are scarce. However, kinetic and spectroscopic studies on related pyrimidine systems provide valuable insights. For instance, studies on the kinetics of nucleophilic substitution reactions of pyrimidine nucleosides have helped to elucidate the reaction mechanisms and the role of the solvent researchgate.net.

Modern techniques such as kinetic isotope effect (KIE) studies and computational analyses have been instrumental in distinguishing between stepwise and concerted mechanisms for nucleophilic aromatic substitution on pyrimidines nih.gov. Spectroscopic methods, including NMR and transient absorption spectroscopy, would be invaluable for identifying reactive intermediates and transition states in the potential photochemical reactions of this compound nih.gov.

Exploration of Biological Interaction Mechanisms and Target Engagement

Enzyme Inhibition Studies (Mechanistic Research)

There is no specific information available from enzyme inhibition studies for 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. Research on analogous compounds containing the 2-aminopyrimidine (B69317) core has shown inhibition of various protein kinases, such as cyclin-dependent kinases (CDKs), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The mechanism of inhibition for these related compounds often involves competitive binding at the ATP-binding site of the kinase domain.

Kinetics of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)

No published studies have determined the kinetic parameters (e.g., Ki, IC50) or the mode of enzyme inhibition (competitive, non-competitive, or uncompetitive) for this compound against any specific enzyme.

Active Site Interactions and Binding Mode Hypotheses

Without experimental data such as co-crystal structures or detailed structure-activity relationship (SAR) studies, any hypotheses regarding the binding mode of this compound within an enzyme's active site would be purely conjectural. Computational docking studies on closely related molecules often predict hydrogen bonding interactions involving the aminopyrimidine moiety with the hinge region of kinase domains. The phenyl and thiophene (B33073) groups are hypothesized to occupy adjacent hydrophobic pockets.

Structure-Based Drug Design (SBDD) Principles Applied to Target Enzymes

While SBDD principles are frequently applied to the design of pyrimidine-based inhibitors, there is no specific literature detailing the application of these principles in the design or optimization of this compound for a particular enzyme target.

Receptor Binding Studies (Mechanistic Research)

No specific receptor binding studies for this compound have been reported in the available scientific literature.

Ligand-Receptor Interaction Profiling

A comprehensive ligand-receptor interaction profile for this compound, including its affinity and selectivity for a range of receptors, is not available.

Allosteric Modulation Investigations

There is no evidence from published research to suggest that this compound has been investigated as a potential allosteric modulator of any receptor. Studies on similar scaffolds, such as 6-phenylpyrimidin-4-ones, have identified positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, but this cannot be directly extrapolated to the compound .

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Pyrimidine (B1678525) Core and Substituents

The pyrimidine ring is a versatile scaffold that allows for various substitutions and modifications. nih.gov Research into pyrimidine derivatives has demonstrated that the core can be altered through several synthetic methodologies. nih.gov For instance, the synthesis of C4-heteroatom derivatized pyrimidines can be achieved by the condensation of cyanic acid analogs with N-vinyl or N-aryl amides. nih.gov

Furthermore, creating fused heterocyclic systems is a common strategy to explore new chemical space and enhance biological activity. A key modification involves the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov This is accomplished by chemical reactions that form a new ring fused to the pyrimidine core, directly incorporating the thiophene (B33073) moiety into the central ring system. nih.gov Another approach involves introducing substituents at the C-5 position of the pyrimidine ring, which has been shown to affect the biological activity of related polysubstituted pyrimidines. rsc.org

Impact of Phenyl Ring Substitutions on Activity/Properties

Substitutions on the phenyl ring at the C4 position of the pyrimidine core play a critical role in determining the biological activity. Studies on analogous 4,6-disubstituted-pyrimidin-2-amines have provided valuable insights into these relationships. For example, in a series of 4,6-diphenylpyrimidin-2-amines evaluated for anti-inflammatory activity, the nature of the substituent on one of the phenyl rings was found to be a key determinant of efficacy. arabjchem.org

It was observed that the introduction of an electron-withdrawing group, such as a nitro group (-NO2) at the para-position of the phenyl ring, led to an increase in anti-inflammatory activity. arabjchem.org Conversely, the presence of an electron-donating group like a methyl group (-CH3) at the para-position resulted in decreased activity in some contexts. arabjchem.org In a different study focused on selective cyclooxygenase-2 (COX-2) inhibitors, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized. nih.gov The results indicated that the 4-(methylsulfonyl)phenyl group was a key structural feature for potent and selective COX-2 inhibition, and further substitutions on the other phenyl ring modulated this activity. nih.gov

The table below summarizes the observed effects of various substitutions on the phenyl ring of analogous pyrimidine compounds.

Base Scaffold Substituent (Position) Observed Activity/Property Reference
4,6-diphenylpyrimidin-2-amine4-Nitro (-NO2)Increased anti-inflammatory activity arabjchem.org
4,6-diphenylpyrimidin-2-amine4-Methoxy (-OCH3)Significant anti-inflammatory activity arabjchem.orgresearchgate.net
4,6-diphenylpyrimidin-2-amine4-Methyl (-CH3)Decreased anti-inflammatory activity arabjchem.org
4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amineVarious on 6-phenyl ringPotent and selective COX-2 inhibition nih.gov

Influence of Thiophene Moiety Modifications on Activity/Properties

The thiophene ring is a crucial component of many pharmaceutically active compounds, valued for its electronic properties and ability to engage in various intermolecular interactions. nih.govresearchgate.net While specific modification studies on the thiophene moiety of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine are not extensively detailed, general principles from thiophene chemistry provide a predictive framework.

The biological activities of thiophene derivatives are known to be influenced by the nature and position of substituents on the thiophene ring. nih.gov For instance, computational studies on some thiophene derivatives have shown that substitutions at the C5 position of the thiophene ring are important for pharmacological activity. nih.gov The introduction of small alkyl or electron-withdrawing groups could modulate the electronic distribution of the ring and its hydrophobic character, thereby influencing how the molecule interacts with its biological target. Thiophene-based compounds have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities, highlighting the ring's importance as a pharmacophore. researchgate.netsciensage.info

Positional Isomerism and Stereochemical Effects on Biological Interaction Mechanisms

Positional isomerism can have a profound effect on the physicochemical properties and biological activity of a molecule. nih.gov For this compound, several positional isomers can be conceptualized, each potentially having a unique biological profile.

Thiophene Linkage Point: The parent compound features a thiophen-2-yl group. An isomer with a thiophen-3-yl group would present the sulfur atom and the rest of the ring at a different angle relative to the pyrimidine core, altering the hydrogen bonding and van der Waals interaction profile.

Pyrimidine Substitution Pattern: Moving the substituents to different positions on the pyrimidine ring (e.g., to positions 4 and 5) would fundamentally change the molecular geometry. Studies on isomeric thienopyrimidinones, which are structurally related, have shown that different fusion patterns lead to distinct spectroscopic characteristics, implying different electronic and conformational properties. researchgate.net

Because this compound is an achiral molecule, stereochemical effects are not relevant unless a chiral center is introduced through substitution.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. The this compound molecule possesses rotational freedom around the single bonds connecting the phenyl and thiophene rings to the central pyrimidine core. These rotations give rise to different conformations.

Crystallographic studies of the closely related compound 4-Methyl-6-phenyl-pyrimidin-2-amine revealed that the molecule is not planar. nih.gov The asymmetric unit of its crystal structure contains two independent molecules that differ in the torsion angle between the pyrimidine and phenyl rings, with measured angles of 29.9 (2)° and 45.1 (2)°. nih.gov This indicates that a twisted conformation is energetically favorable.

Molecular docking studies, which predict the binding orientation of a molecule to its target, rely on understanding these preferred conformations. For a molecule to be active, it must adopt a specific "bioactive conformation" that is complementary to the target's binding site. nih.gov The degree of twist between the aromatic rings in this compound derivatives is therefore a crucial parameter that influences the strength and specificity of its biological interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com Such models are invaluable for predicting the activity of novel compounds and guiding further synthesis. nih.gov

For classes of compounds including pyrimidine and thiophene derivatives, QSAR models are typically developed using Multiple Linear Regression (MLR) or more complex nonlinear methods like Artificial Neural Networks (ANN). nih.gov The process involves calculating a large number of molecular descriptors and then selecting the most relevant ones to build a predictive model. The dataset of compounds is usually split into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govtandfonline.com The quality of a QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For pyrimidine and thiophene derivatives, a wide array of descriptors are calculated from the 2D or optimized 3D structures of the molecules using specialized software. nih.govtandfonline.com

The initial step often involves calculating hundreds or even thousands of descriptors, which are then pruned to a smaller, more informative set. nih.govnih.gov This selection process typically involves removing descriptors with little variance or those that are highly correlated with each other. nih.gov Subsequently, statistical methods like stepwise regression or Lasso regression are employed to identify the subset of descriptors that best correlates with the observed biological activity. nih.govnih.gov

The table below details various classes of descriptors that have been used in QSAR studies of related heterocyclic compounds.

Descriptor Class Specific Example(s) Description Software/Method Reference
2D-Autocorrelation GATS3eBased on the autocorrelation of topological structure, considering atomic properties like electronegativity.E-DRAGON researchpublish.com
3D-MoRSE Mor16m, Mor32u3D Molecule Representation of Structures based on Electron diffraction; encodes 3D structural information.E-DRAGON researchpublish.com
RDF Descriptors RDF085vRadial Distribution Function descriptors, which are based on the distance distribution in the geometrical representation of a molecule.E-DRAGON researchpublish.com
VSA Descriptors PEOE_VSA_PPOS, Q_VSA_NEGVan der Waals Surface Area descriptors that are subdivided based on atomic properties like partial charge.MOE, PaDEL tandfonline.com
Topological Descriptors A_Ar, B_DouDescriptors based on the 2D graph representation of the molecule, such as the number of aromatic rings or double bonds.MOE, PaDEL tandfonline.com
Quantum-Chemical HOMO, LUMO energiesElectronic parameters derived from quantum mechanical calculations that describe the molecule's reactivity.Gaussian, etc. researchgate.net

Statistical Analysis and Model Interpretability

The development of a predictive QSAR model is a cornerstone of modern drug design, aiming to establish a reliable mathematical relationship between a compound's structural properties and its biological activity. scirp.org For derivatives of the pyrimidine scaffold, including compounds like this compound, this process involves rigorous statistical validation and careful interpretation to guide the synthesis of more potent and selective molecules. nih.govjournalwjbphs.com

Model Development and Statistical Validation

The primary goal of statistical analysis in QSAR is to build a model that is not only descriptive but also predictive. This is typically achieved using techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). mui.ac.ir

Multiple Linear Regression (MLR): MLR is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov For pyrimidine derivatives, MLR models have been developed to predict activities ranging from anticancer to anti-inflammatory effects. scirp.orgmui.ac.ir

Artificial Neural Networks (ANN): When the relationship between structure and activity is nonlinear, ANN models often provide superior performance. mui.ac.irnih.gov Studies on pyrimidine analogues have shown that ANN models can capture complex relationships, resulting in more accurate predictions compared to linear methods. nih.gov

The reliability of these models is assessed through a suite of statistical metrics. A robust QSAR model must undergo stringent internal and external validation procedures. researchgate.netbasicmedicalkey.com

Key Statistical Validation Parameters:

Coefficient of Determination (R²): This parameter measures the goodness-of-fit of the model to the training data. For instance, in a study of pyrimidine-4,6-diamine derivatives, MLR and ANN models exhibited R² values of 0.89 and 0.95, respectively, indicating a strong correlation. tandfonline.com

Cross-validated R² (Q²): This is a measure of the model's internal predictive power, often calculated using the leave-one-out (LOO) method. A high Q² value (typically > 0.5) suggests the model is robust and not overfitted. researchgate.net

External Validation (R²_ext or pred_r²): The model's ability to predict the activity of an external set of compounds (not used in model training) is the ultimate test of its utility. An R²_ext value greater than 0.6 is generally considered indicative of a reliable predictive model. scirp.orgjournalwjbphs.com

Root Mean Square Error (RMSE): This metric quantifies the deviation between the predicted and experimental values. Lower RMSE values signify a more accurate model. nih.govmui.ac.ir

Comparative studies frequently show that ANN models yield higher R² and Q² values and lower RMSE compared to MLR models for pyrimidine derivatives, suggesting that non-linear relationships are often at play. scirp.orgnih.govmui.ac.ir

Comparison of Statistical Models for Pyrimidine Derivatives
Model TypeR² (Goodness of Fit)Q² (Internal Prediction)R²_ext (External Prediction)Reference
MLR (VEGFR-2 Inhibitors)0.889Higher than ANN's Q²Not Specified nih.govmui.ac.ir
ANN (VEGFR-2 Inhibitors)0.998Lower than MLR's Q²Not Specified nih.govmui.ac.ir
MLR (Anti-Inflammatory)0.913Not Specified0.865 scirp.org
ANN (Anti-Inflammatory)0.982Not Specified0.985 scirp.org
MLR (JAK3 Inhibitors)0.8900.650Not Specified tandfonline.com
ANN (JAK3 Inhibitors)0.950Not SpecifiedNot Specified tandfonline.com

Model Interpretability: From Descriptors to Mechanistic Insights

A statistically robust model is only useful if it is interpretable. nih.gov The interpretation of a QSAR model involves analyzing the selected molecular descriptors to understand which physicochemical, electronic, or steric properties are critical for the biological activity of compounds like this compound. nih.gov

Descriptor selection is a critical step, often performed using methods like stepwise regression to identify the most influential variables. nih.govscientific.net These descriptors translate the chemical structure into numerical values that the model can process. mdpi.com

Commonly Used Descriptors and Their Interpretation:

Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms can describe a molecule's reactivity and ability to participate in electrostatic interactions. For example, a QSAR model for pyrimidine-4,6-diamine derivatives identified descriptors related to partial surface area and aromaticity as crucial for inhibitory activity. tandfonline.com

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common measure of lipophilicity. Its inclusion in a model suggests the importance of hydrophobic interactions with the target protein or passage through cell membranes.

Steric/Topological Descriptors: These include molecular weight, volume, surface area, and connectivity indices (e.g., Chi indices). They describe the size and shape of the molecule, which are fundamental to its fit within a receptor's binding pocket. scientific.net

Thermodynamic Descriptors: Properties like heat of formation and hydration energy can also provide insights into the stability and interactions of the molecule.

By examining the coefficients (in MLR) or connection weights (in ANN) associated with these descriptors, researchers can deduce a mechanistic hypothesis. nih.govmdpi.com For instance, a positive coefficient for a descriptor like polarizability in an anticancer model for pyrimidines suggests that increased polarizability at a specific substitution site enhances activity. journalwjbphs.com This interpretation provides a rational basis for designing new analogues. For this compound, a QSAR model might reveal the optimal electronic properties of the thiophene ring or the ideal steric bulk of the phenyl group to maximize its therapeutic effect.

Advanced Research Applications and Methodological Contributions

Use as a Scaffold for Rational Drug Design (Conceptual Research)

The 4-phenyl-6-(thiophen-2-yl)pyrimidin-2-amine structure serves as a valuable scaffold in the rational design of novel therapeutic agents. The core, often referred to as a "privileged scaffold," is recognized for its ability to interact with a multitude of biological targets through various non-covalent interactions. The phenyl and thiophene (B33073) rings can be strategically modified to enhance binding affinity and selectivity for specific enzymes or receptors, while the 2-amino group provides a key site for hydrogen bonding and further derivatization.

Key Structural Features and Their Roles in Drug Design:

FeatureRole in Molecular RecognitionPotential Therapeutic Targets
Pyrimidine (B1678525) Core Acts as a bioisostere for purines, can form multiple hydrogen bonds.Kinases, Cyclooxygenases (COX), Dihydrofolate Reductase (DHFR)
Phenyl Group Participates in hydrophobic and π-stacking interactions.Can be substituted to modulate potency and pharmacokinetic properties.
Thiophene Ring Introduces unique electronic properties and can act as a hydrogen bond acceptor.Often enhances interaction with biological targets.
2-Amine Group Serves as a crucial hydrogen bond donor and acceptor.Key interaction point with amino acid residues in protein active sites.

Conceptually, this scaffold is explored for its potential in developing inhibitors for various enzyme families. For instance, derivatives of 4,6-disubstituted pyrimidin-2-amines have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets in anti-inflammatory therapies. nih.gov The design principle involves utilizing the pyrimidine core to mimic the central ring of known COX-2 inhibitors, while the aryl substituents at the 4 and 6 positions are optimized to fit into the hydrophobic pockets of the enzyme's active site. nih.gov Similarly, the structural motif is present in molecules designed as kinase inhibitors, which are crucial in cancer therapy. nih.gov The pyrimidine scaffold can effectively occupy the ATP-binding site of kinases, with the pendant groups tailored to achieve selectivity for specific kinase targets. nih.gov

Applications in Chemical Biology Tool Development

In the field of chemical biology, this compound and its derivatives offer potential as molecular tools to probe biological systems. The development of selective small-molecule inhibitors for specific proteins is a cornerstone of chemical biology, allowing for the elucidation of cellular pathways and the validation of new drug targets.

The versatility of the scaffold allows for the synthesis of libraries of related compounds, which can be screened against various biological targets. For example, by systematically altering the substituents on the phenyl and thiophene rings, researchers can develop structure-activity relationships (SAR) that inform the design of highly potent and selective chemical probes. These probes can then be used to study the physiological roles of their target proteins in living cells.

Potential as a Fluorescent Probe in Biological Imaging Research

The extended π-conjugated system of this compound suggests inherent fluorescent properties, which can be harnessed for applications in biological imaging. The fluorescence of such molecules often depends on their electronic structure and the surrounding environment.

Research on related 4,6-diarylpyrimidin-2-amine derivatives has demonstrated that their optical properties can be finely tuned by modifying the aryl groups at the 4 and 6 positions. researchgate.net This "plug-and-play" design approach allows for the creation of fluorophores with distinct emission characteristics. researchgate.net For this compound, the combination of the phenyl and thiophene rings is expected to result in a molecule with specific absorption and emission spectra.

Conceptual Design of Fluorescent Probes:

Targeting Moiety: The core scaffold can be attached to a ligand that specifically binds to a cellular target of interest (e.g., a specific protein or organelle).

Fluorophore: The this compound core acts as the light-emitting component.

Linker: A chemical linker connects the targeting moiety to the fluorophore.

The development of such probes could enable the visualization of biological processes in real-time. For instance, a derivative designed to bind to the active site of an enzyme could exhibit a change in its fluorescent properties upon binding, allowing for the monitoring of enzyme activity within a cell. Studies on benzothieno[3,2-d]pyrimidin-4-one derivatives have shown their potential as fluorescent probes for imaging cancer cells that overexpress the COX-2 enzyme. researchgate.net

Role in Materials Science Research (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics) - Focusing on fundamental research aspects

In materials science, the focus is on the fundamental electronic and photophysical properties of molecules that can be incorporated into functional organic materials. The this compound scaffold contains the necessary components—electron-rich thiophene and a π-conjugated system—that are desirable for applications in organic electronics.

Thiophene- and pyrimidine-based derivatives are known for their utility in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. nbinno.comresearchgate.net The thiophene unit generally imparts good charge-transport properties, while the pyrimidine ring can act as an electron-accepting moiety. researchgate.net This combination can facilitate the formation of materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in electronic devices.

Fundamental Research Interests:

PropertyRelevance to Materials Science
Photoluminescence The efficiency of light emission is crucial for OLED applications.
Charge Carrier Mobility The ability to transport electrons and holes is fundamental for both OLEDs and OPVs.
Thermal Stability High thermal stability is required for the longevity of organic electronic devices.
Film-Forming Properties The ability to form uniform thin films is essential for device fabrication.

Researchers are investigating how the arrangement of the phenyl, thiophene, and pyrimidine rings influences the solid-state packing of the molecules, which in turn affects their bulk electronic properties. The goal of this fundamental research is to establish structure-property relationships that can guide the design of new organic semiconductor materials with enhanced performance.

Contributions to Agrochemical Research (Conceptual, not specific products)

Conceptually, the this compound scaffold is also of interest in agrochemical research. chemimpex.comchemimpex.com Many commercially successful herbicides and fungicides are heterocyclic compounds, and the pyrimidine ring is a common feature in a number of them. The rationale is that the scaffold can be derivatized to create molecules that selectively interfere with biochemical pathways in weeds or pathogenic fungi, while having minimal impact on the crop and the environment.

The research in this area is largely conceptual and focuses on the synthesis of novel derivatives and screening them for biological activity. The aim is to identify lead compounds that could be further developed into effective and environmentally benign agrochemicals. The presence of the thiophene ring, a common moiety in various bioactive molecules, adds to the potential for discovering compounds with novel modes of action. chemimpex.com

Ligand Design in Coordination Chemistry Research

The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring in this compound make it an attractive candidate for use as a ligand in coordination chemistry. The ability of such molecules to bind to metal ions can lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or optical properties.

The 2-aminopyrimidine (B69317) unit can act as a bidentate ligand, coordinating to a metal center through one of the ring nitrogens and the exocyclic amino group. The thiophene sulfur can also potentially coordinate to a metal ion, leading to more complex coordination modes. The specific coordination behavior would depend on the metal ion, the solvent, and the reaction conditions.

Research in this area would involve synthesizing the ligand and reacting it with various metal salts to form new coordination complexes. The resulting complexes would be characterized by techniques such as X-ray crystallography, spectroscopy, and magnetic measurements to understand their structure and properties. The findings from such fundamental studies could pave the way for the use of these complexes in catalysis or as functional materials.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. Predictive modeling, leveraging quantitative structure-activity relationships (QSAR), can significantly accelerate the identification of new compounds with enhanced biological activities. nih.gov

Machine learning algorithms, such as artificial neural networks (ANN), have demonstrated superior performance over traditional multiple linear regression (MLR) models in predicting the biological activity of pyrimidine (B1678525) derivatives. scirp.orgscirp.org For instance, studies on trisubstituted pyrimidines have shown that ANN models can achieve a much higher coefficient of determination (R²) and a lower root mean square error (RMCE) compared to MLR models, indicating a more accurate predictive capability. scirp.org These models can be trained on existing data for pyrimidine compounds to forecast the potential efficacy of novel, unsynthesized analogs of this compound. nih.govscientific.net By analyzing vast datasets of chemical structures and their corresponding biological activities, AI can identify subtle patterns and guide the synthesis of molecules with a higher probability of success, thereby reducing the time and cost of drug discovery.

Table 1: Comparison of Predictive Models for the Anti-Inflammatory Activity of Pyrimidine Derivatives scirp.org
ModelR²ajRMCER²ext
Multiple Linear Regression (MLR)91.28%89.11%0.283186.50%
Artificial Neural Network (ANN)98.22%97.75%0.113198.54%

R²: Coefficient of determination; R²aj: Adjusted R²; RMCE: Root Mean Square Error of Calibration; R²ext: External validation R²

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Technologies

Future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its derivatives. Traditional synthesis often involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then cyclized with guanidine (B92328) hydrochloride. researchgate.netresearchgate.net While effective, this method can be improved.

Emerging strategies include the use of novel catalysts and multicomponent reactions that can construct the pyrimidine core in a single step from simple precursors. mdpi.com For example, catalyzed acceptorless dehydrogenative coupling of alcohols represents a sustainable approach. researchgate.net Furthermore, inspiration can be drawn from the development of sustainable technologies for related heterocycles, such as the use of reusable, surface-modified PET@UiO-66 vials as robust catalysts for the synthesis of 2,4,6-trisubstituted pyridines. acs.org Applying such green chemistry principles—including the use of recyclable catalysts, safer solvents, and energy-efficient conditions—to pyrimidine synthesis will be a key objective. mdpi.comacs.org These advancements promise to increase yield, reduce waste, and make the production of these valuable compounds more sustainable.

Mechanistic Studies of Polypharmacology and Multi-Target Ligand Design

The concept of polypharmacology, where a single compound is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases. The this compound scaffold is an excellent candidate for the design of multi-target-directed ligands (MTDLs). The pyrimidine core is a known "privileged" structure in medicinal chemistry, appearing in numerous drugs with diverse activities. nih.govnih.gov

Research into related pyrimidine derivatives has already demonstrated success in creating multi-target agents. For instance, various pyrimidine and thienopyrimidine compounds have been designed to simultaneously inhibit multiple targets, such as cyclooxygenases (COX) and 15-lipoxygenase (15-LOX), or dual cholinesterase inhibition. nih.govnih.govacs.org Similarly, other derivatives have been developed to target both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Future studies on this compound should focus on identifying potential secondary targets and rationally modifying its structure to achieve a desired multi-target profile. This involves detailed mechanistic studies to understand how the compound interacts with each target at a molecular level.

Table 2: Examples of Multi-Target Pyrimidine Derivatives
Compound ClassPrimary TargetSecondary Target(s)Reference
Thieno[2,3-d]pyrimidines15-Lipoxygenase (15-LOX)Cyclooxygenase-2 (COX-2) nih.gov
Pyrimidine DiaminesAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE) nih.gov
4-Thiophenyl-pyrimidinesEGFRVEGFR-2 nih.gov

Advanced Biophysical Techniques for Real-Time Interaction Monitoring

A deep understanding of how this compound and its analogs interact with their biological targets is crucial for rational drug design. Advanced biophysical techniques are indispensable for characterizing these interactions in real-time and with high precision. nih.gov Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic and thermodynamic data about the binding event. researchgate.netresearchgate.net

These techniques allow researchers to quantify key parameters of the protein-ligand interaction, including:

Binding Affinity (K_D): The strength of the interaction.

Kinetics (k_on, k_off): The rates of association and dissociation.

Thermodynamics (ΔH, ΔS): The enthalpy and entropy changes upon binding. researchgate.net

Differential Scanning Fluorimetry (DSF), also known as ThermoFluor, can be used as a high-throughput screening method to identify compounds that stabilize a target protein upon binding. springernature.com The application of these methods will enable a detailed characterization of the molecular recognition process, guiding the optimization of lead compounds to improve their affinity and specificity for their intended targets. researchgate.netspringernature.com

Development of Next-Generation Computational Models for Predictive Research

Building upon the integration of AI/ML, the development of next-generation computational models will provide even more powerful tools for predictive research. Current QSAR models often rely on 2D or 3D molecular descriptors. scirp.orgscientific.net Future models will likely incorporate more sophisticated parameters, including quantum mechanical calculations, molecular dynamics simulations, and pharmacophore modeling to generate more accurate predictions. scirp.orgnih.gov

These advanced models can go beyond predicting biological activity to forecast a compound's entire ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov By simulating how a derivative of this compound might behave in a biological system, researchers can prioritize the synthesis of compounds with favorable drug-like properties. mdpi.com For example, computational tools can predict oral bioavailability, blood-brain barrier penetration, and potential off-target toxicities early in the design phase. This in silico screening reduces the reliance on expensive and time-consuming experimental assays and aligns with the principles of reducing animal testing. nih.govmdpi.com

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The full potential of this compound will be realized through collaborative, interdisciplinary research. The intersection of chemical biology and materials science offers particularly exciting opportunities.

Chemical Biology: Collaborations between synthetic chemists and chemical biologists are essential for identifying novel biological targets and elucidating the mechanism of action of active compounds. Using derivatives of the title compound as chemical probes, biologists can explore cellular pathways and disease mechanisms, potentially uncovering new therapeutic applications. chemscene.com

Materials Science: The unique photophysical properties of certain 4,6-diarylpyrimidin-2-amine derivatives suggest their potential use in materials science. researchgate.net These compounds can exhibit tunable fluorescence, making them candidates for applications such as organic light-emitting diodes (OLEDs), chemical sensors, or biological imaging agents. researchgate.net Research in this area would involve partnerships with materials scientists to synthesize and characterize new materials based on the this compound scaffold.

Such interdisciplinary projects, which bring together experts from chemistry, biology, pharmacology, computational science, and materials science, will be the primary driver of innovation for this versatile class of compounds.

Q & A

Q. How can the synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine be optimized for high yield and purity?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines are synthesized by refluxing chalcone derivatives with guanidine nitrate in ethanol, followed by lithium hydroxide addition to catalyze cyclization . Key parameters include:

  • Temperature control : Maintaining reflux conditions (~78°C for ethanol) to ensure complete reaction.
  • Solvent selection : Ethanol is preferred for its polarity and ability to dissolve aromatic intermediates.
  • Catalyst optimization : Lithium hydroxide enhances nucleophilic attack on the carbonyl group, accelerating ring closure.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/petroleum ether) improves purity .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Identifies substituent positions on the pyrimidine ring. For instance, the NH2_2 group at C2 appears as a singlet (~5.5 ppm in DMSO-d6d_6), while thiophene protons resonate at 6.8–7.2 ppm .
  • IR spectroscopy : Confirms NH2_2 stretching vibrations (3350–3450 cm1^{-1}) and C=S/C=N bonds (1650–1700 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 293 for C15_{15}H13_{13}N3_3S) validate the molecular formula .

Advanced Research Questions

Q. How does the thiophene substituent influence the compound’s biological activity compared to other heterocyclic groups?

Methodological Answer: Thiophene enhances π-π stacking with biological targets (e.g., kinase enzymes) due to its electron-rich aromatic system. In contrast, pyridine or morpholine substituents prioritize hydrogen bonding. For example:

  • Antimicrobial activity : Thiophene-containing pyrimidines show higher MIC values (e.g., 8 µg/mL against S. aureus) compared to morpholine derivatives (16 µg/mL) due to improved membrane penetration .
  • SAR studies : Replace thiophene with furan or pyrrole to assess activity changes. Computational docking (AutoDock Vina) can predict binding affinity shifts .

Q. What strategies resolve contradictions in reported cytotoxic activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions. To harmonize

  • Standardize cell lines : Use NCI-60 panels with consistent passage numbers.
  • Control redox interference : Add antioxidants (e.g., ascorbic acid) to neutralize false positives from thiophene-mediated ROS generation .
  • Validate via orthogonal assays : Compare MTT, SRB, and apoptosis (Annexin V) results to confirm cytotoxicity mechanisms .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Thiophene’s low LUMO energy (-1.8 eV) suggests nucleophilic susceptibility, guiding substitution at C4 or C6 .
  • Molecular dynamics : Simulate binding to CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability .

Notes on Evidence Reliability

  • Primary references: Peer-reviewed journals (e.g., Acta Crystallographica, J. Enzyme Inhib. Med. Chem.) and synthesis protocols .
  • Structural data validated via crystallography (CCDC entries) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.